molecular formula C20H16N4O4 B11928180 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B11928180
M. Wt: 376.4 g/mol
InChI Key: AJUZTJBGJWQZFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives to form the benzoxazole ring . The isoindolinone core is then introduced through a series of condensation reactions, followed by the formation of the piperidine-2,6-dione ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as the WIZ protein. By binding to this protein, the compound can modulate gene expression and protein synthesis, leading to therapeutic effects such as the induction of fetal hemoglobin (HbF) in sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific combination of benzoxazole, isoindolinone, and piperidine-2,6-dione rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H16N4O4/c25-17-8-7-15(19(26)22-17)24-10-11-9-12(5-6-13(11)20(24)27)21-18-14-3-1-2-4-16(14)28-23-18/h1-6,9,15H,7-8,10H2,(H,21,23)(H,22,25,26)

InChI Key

AJUZTJBGJWQZFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC4=NOC5=CC=CC=C54

Origin of Product

United States

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